![molecular formula C10H19ClN2O B1492363 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2098032-51-8](/img/structure/B1492363.png)
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular weight of “1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is 190.67 . The InChI code for this compound is 1S/C8H14N2O.ClH/c11-7-8(3-6-10-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the analysis of organic compounds, and the study of the mechanism of action of other compounds. This compound has also been used in the synthesis of a variety of drugs and pharmaceuticals, including the anticonvulsant drug lamotrigine, the antiepileptic drug gabapentin, and the antifungal drug fluconazole. In addition, this compound has been used in the synthesis of a variety of other organic compounds, including the antifungal agent terbinafine, the anti-inflammatory drug naproxen, and the antineoplastic agent fludarabine.
Mechanism of Action
Target of Action
The primary target of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is the Receptor Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key protein involved in necroptosis, a form of programmed cell death . Inhibition of RIPK1 kinase activity can block the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity. This inhibition blocks the activation of the necroptosis pathway, preventing programmed cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a key driver in various inflammatory diseases. By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby potentially reducing inflammation and cell death .
Result of Action
The compound exhibits significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . Therefore, it could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .
Advantages and Limitations for Lab Experiments
The use of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride in laboratory experiments has several advantages, including its low cost, low toxicity, and its ability to react quickly with a variety of target molecules. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound also has some limitations, including its low solubility in some solvents, its low reactivity with some target molecules, and its tendency to form complexes with other molecules.
Future Directions
The potential future directions for 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride research include further exploration of its biochemical and physiological effects, its mechanism of action, and its potential applications in the synthesis of other organic compounds. In addition, further research into the synthesis of this compound from other starting materials, such as 1,3-diaminopropane, could lead to the development of new and more efficient synthesis methods. Finally, further research into the potential therapeutic applications of this compound could lead to the development of new drugs and treatments for a variety of diseases and conditions.
Safety and Hazards
properties
IUPAC Name |
1,1-dimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-9(2)10(7-8(13)12-9)3-5-11-6-4-10;/h11H,3-7H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPANMAOYOPQBGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCNCC2)CC(=O)N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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